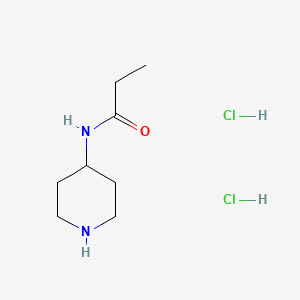

N-(piperidin-4-yl)propanamide dihydrochloride

Description

Properties

IUPAC Name |

N-piperidin-4-ylpropanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c1-2-8(11)10-7-3-5-9-6-4-7;;/h7,9H,2-6H2,1H3,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFORPJQDOABQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 4-Aminopiperidine

The most straightforward route involves reacting 4-aminopiperidine with propionyl chloride in a halogenated solvent. As detailed in the fentanyl synthesis patent (EP2252149A2), propionyl chloride is added dropwise to a stirred solution of 4-aminopiperidine in dichloroethane at room temperature. The exothermic reaction is quenched with sodium hydroxide, and the product is extracted into an organic phase. After evaporation, the free base is treated with hydrochloric acid in isopropanol to precipitate the dihydrochloride salt. This method typically achieves yields of 65–75%, though purity may require recrystallization from acetonitrile.

A critical modification involves substituting dichloroethane with tetrahydrofuran to enhance solubility, as demonstrated in analogous syntheses of norfentanyl derivatives. However, prolonged reaction times (>6 hours) risk N-overacylation, necessitating precise stoichiometric control of propionyl chloride (1.2 equivalents relative to 4-aminopiperidine).

Protection-Deprotection Strategies Using Benzyl and Boc Groups

To circumvent the instability of 4-aminopiperidine, protection of the piperidine nitrogen is employed. In the Janssen method (US4179569A), 1-benzylpiperidin-4-one is converted to 1-benzyl-4-aminopiperidine via reductive amination using ammonium acetate and sodium cyanoborohydride. The 4-amino group is then acylated with propionic anhydride in refluxing toluene, yielding 1-benzyl-N-(piperidin-4-yl)propanamide. Subsequent hydrogenolysis over palladium-on-charcoal (10% w/w) in acetic acid removes the benzyl group, and the free base is precipitated as the dihydrochloride salt using gaseous HCl in diisopropyl ether. This route affords higher purity (>98% by HPLC) but requires specialized equipment for hydrogenation.

Alternatively, tert-butyloxycarbonyl (Boc) protection is utilized. tert-Butyl 4-aminopiperidine-1-carboxylate is acylated with propionyl chloride in dichloromethane, followed by Boc deprotection with trifluoroacetic acid. Neutralization with ammonium hydroxide and salt formation with HCl in ethanol yields the dihydrochloride. While this method avoids hydrogenation, the use of Boc reagents increases costs.

Reductive Amination of Piperidin-4-One

Piperidin-4-one serves as a cost-effective starting material. Condensation with hydroxylamine hydrochloride forms the oxime, which is reduced to 4-aminopiperidine using lithium aluminum hydride. Immediate acylation with propionic anhydride in acetonitrile at 50°C prevents oxidation of the amine. The dihydrochloride salt is obtained by dissolving the crude product in hot isopropanol and adding concentrated HCl. Yields are moderate (50–60%), but scalability is advantageous for industrial production.

Salt Formation and Purification

Regardless of the synthetic route, salt formation is critical for stability. The free base is dissolved in a minimal volume of isopropanol, and gaseous HCl is introduced until pH <2. Crystallization at 4°C produces needle-like crystals, which are washed with cold acetone. X-ray diffraction data (PubChem CID 91980980) confirm the zwitterionic structure, with protonation at the piperidine nitrogen and amide oxygen. Purity is verified via melting point (196–198°C) and NMR spectroscopy (δ 1.12 ppm, triplet, CH3; δ 3.45 ppm, multiplet, piperidine-H).

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each route:

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Acylation | 65–75 | 85–90 | Minimal steps | Requires pure 4-aminopiperidine |

| Benzyl Protection | 70–80 | 98+ | High purity | Hydrogenation infrastructure |

| Boc Protection | 60–70 | 95 | No hydrogenation | Costly reagents |

| Reductive Amination | 50–60 | 80–85 | Scalable | Low yield |

Chemical Reactions Analysis

Types of Reactions: N-(piperidin-4-yl)propanamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum

Biological Activity

N-(Piperidin-4-yl)propanamide dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer therapeutics and proteomics. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is primarily linked to its interaction with various molecular targets, influencing cellular pathways and gene expression.

Key Mechanisms:

- HIF-1 Pathway Activation: Compounds in the N-(piperidin-4-yl)benzamide series, including this compound, have been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways. This activation leads to the upregulation of genes associated with cell survival and apoptosis, particularly in tumor cells.

- Caspase Activation: The compound promotes apoptosis in cancer cells by upregulating cleaved caspase-3, a critical executor of apoptosis pathways.

- Protein Interaction: As a model compound in drug discovery, it is used in proteomics to study protein interactions and functions, providing insights into its biochemical roles.

This compound exhibits several noteworthy biochemical properties:

| Property | Description |

|---|---|

| Solubility | Insoluble in water; affects bioavailability. |

| Cellular Effects | Inhibitory bioactivity observed in HepG2 liver cancer cells. |

| Molecular Interactions | Binds with biomolecules, influencing gene expression. |

Research Findings

Recent studies have highlighted the compound's efficacy and potential applications in various fields:

-

Cancer Research:

- A study demonstrated that N-(piperidin-4-yl)propanamide derivatives induce apoptosis in HepG2 cells through HIF-1α protein expression and downstream target gene p21 activation. This suggests potential use in hepatocellular carcinoma treatment.

-

Proteomics Applications:

- The compound is employed as a tool for studying protein interactions, aiding in the understanding of molecular mechanisms underlying various diseases.

- Toxicity and Safety Profiles:

Case Study 1: Apoptosis Induction in HepG2 Cells

A laboratory experiment assessed the effects of N-(piperidin-4-yl)propanamide on HepG2 cells. Results indicated a significant increase in cleaved caspase-3 levels, confirming the compound's role in promoting apoptosis.

Case Study 2: Proteomics Research

In a proteomics study, N-(piperidin-4-yl)propanamide was utilized to investigate protein interactions involved in cancer progression. The findings revealed key insights into the molecular pathways affected by this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Piperidine-Amidine Class

N-(Piperidin-4-yl)propanamide (Base Compound)

- Structure : Lacks the dihydrochloride salt.

- Applications : Used as an intermediate in synthesizing opioid receptor ligands and other bioactive molecules. Purity: 95% (CAS: 139112-22-4) .

- Key Difference : The free base form is less stable and more lipophilic than the dihydrochloride salt.

N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide (Hydrochloride)

Fentanyl Analogues

Fentanyl derivatives share the piperidinyl-propanamide core but include phenyl and phenethyl substituents that enhance opioid receptor binding (Table 1).

Table 1: Comparison with Fentanyl Analogues

Key Differences :

Piperidine-Based CB1 Receptor Antagonists

Compounds such as N-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}cyclopentanecarboxamide () share the piperidin-4-yl-amidine structure but are modified with purine and halogenated aryl groups.

Other Piperidin-4-yl Amides and Amines

N-Phenylpiperidin-4-amine Hydrochloride

- Structure : Piperidine ring with an aniline substituent.

- Applications : Intermediate in kinase inhibitor synthesis.

- Key Difference : The aniline group enables aromatic interactions absent in this compound .

3-(Piperidin-1-yl)propan-1-amine Dihydrochloride

- Structure : Linear propylamine chain with a piperidine ring.

- Applications : Used in peptide mimetics and enzyme inhibitors.

- Key Difference : The absence of an amide group reduces hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(piperidin-4-yl)propanamide dihydrochloride?

- Methodological Answer : Synthesis typically involves (1) functionalization of the piperidine ring via nucleophilic substitution or reductive amination, followed by (2) amidation with propanoyl chloride. For hydrochloride salt formation, gaseous HCl or concentrated HCl in ethanol is introduced during the final step. Key solvents include dichloromethane or ethanol, with reaction temperatures maintained at 0–25°C to minimize side reactions . Characterization via NMR and mass spectrometry is critical to confirm intermediate purity before salt formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton environments and carbon frameworks, particularly verifying amide bond formation and piperidine ring substitution .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted intermediates).

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% recommended for pharmacological studies) .

Q. What are the solubility properties of this compound?

- Methodological Answer : Hydrochloride salts generally exhibit enhanced solubility in polar solvents. Experimental data for related compounds suggest:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of piperidine derivatives?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., receptor isoform specificity, cell lines). To address this:

- Dose-Response Curves : Perform EC/IC assays across multiple concentrations (e.g., 1 nM–100 µM) in standardized models (e.g., HEK293 cells expressing target receptors) .

- Off-Target Screening : Use panels (e.g., CEREP) to assess selectivity against 100+ receptors/enzymes.

- Structural Analog Comparison : Compare activity with structurally similar compounds (e.g., SB 699551 dihydrochloride, a 5-HT antagonist) to identify critical pharmacophores .

Q. What methodological considerations are critical for receptor binding studies?

- Methodological Answer :

- Radioligand Binding Assays : Use - or -labeled ligands (e.g., -ketanserin for 5-HT receptors) in membrane preparations. Include non-specific binding controls (e.g., 10 µM mianserin).

- Buffer Composition : Tris-HCl (50 mM, pH 7.4) with Mg (2 mM) to stabilize receptor conformation .

- Data Normalization : Express results as % displacement relative to reference antagonists and validate with Schild regression analysis.

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

Q. What computational approaches predict pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using logP (calculated: ~1.2–1.8) and polar surface area (<90 Ų) .

- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate bioavailability (%F >30) and CYP450 inhibition risks (e.g., CYP2D6 IC >10 µM) .

- Docking Studies : AutoDock Vina or Schrödinger Maestro models ligand-receptor interactions (e.g., piperidine nitrogen binding to conserved aspartate residues in GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.